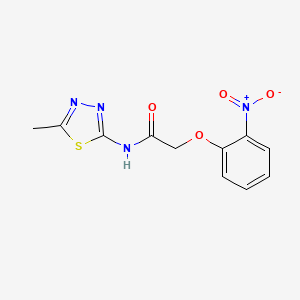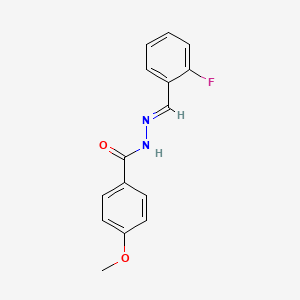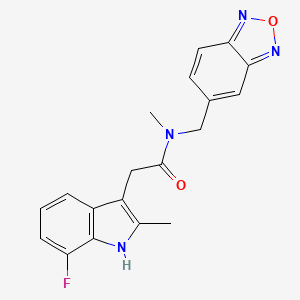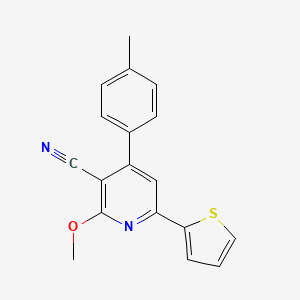![molecular formula C18H19N3O4S B5511526 N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)
N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as the compound , typically involves complex organic reactions. One relevant study details the synthesis and characterization of a related quinoxaline compound, highlighting the use of NMR, IR, and X-ray diffraction techniques in its structural elucidation (Xue-mei Li et al., 2006). These methodologies are crucial in confirming the identity and purity of synthesized compounds.
Molecular Structure Analysis
The molecular structure of such compounds is often determined through crystallographic studies. The study by Xue-mei Li et al. (2006) provides crystallographic data, indicating the compound's triclinic crystal system and providing specific measurements such as unit cell dimensions and angles, which are essential for understanding the molecular geometry and spatial arrangement of atoms within the molecule.
Chemical Reactions and Properties
Compounds like "N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide" often exhibit interesting chemical reactivity due to their functional groups. For instance, sulfonamides and quinoxalines can participate in various chemical reactions, including adsorption and corrosion inhibition, as investigated by Olasunkanmi et al. (2016) in the context of mild steel corrosion inhibition (L. Olasunkanmi et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are often influenced by their molecular structure. The crystallographic study provides insights into the compound's density and molecular packing, which are related to its physical properties (Xue-mei Li et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for forming derivatives, are crucial for understanding the compound's behavior in chemical processes. The study on corrosion inhibition by Olasunkanmi et al. (2016) demonstrates the compound's interaction with metal surfaces and its potential to form protective layers, indicating its chemical properties in the context of surface chemistry (L. Olasunkanmi et al., 2016).
Applications De Recherche Scientifique
Interaction Studies and Molecular Properties Research has explored the interactions of quinoxaline derivatives, which include compounds structurally similar to N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, in various contexts. Studies on the volumetric and acoustic properties of such compounds in aqueous solutions have provided insights into solute-solute, solute-solvent, and solvent-solvent interactions. These interactions are crucial for understanding the behavior of these compounds in biological systems and could have implications for their potential applications in scientific research (Raphael et al., 2015).
Crystal Structure and Biological Activity The conformational study of N-(3,4-dimethylphenyl)methanesulfonamide and related compounds has provided insights into their potential biological activities. The orientation of functional groups within these molecules affects their interaction with biological receptors, which is a critical factor in drug design and pharmacological research (Gowda et al., 2007).
Corrosion Inhibition and Protective Coatings In the context of materials science, quinoxaline derivatives have been investigated for their corrosion inhibition properties. Studies have shown that these compounds can form protective films on metal surfaces, preventing acid attack and enhancing the longevity of materials. Such research not only contributes to the fundamental understanding of corrosion mechanisms but also has practical implications for the development of more durable and corrosion-resistant materials (Olasunkanmi et al., 2016).
Synthesis of Ionic Liquids and Environmental Applications Research into the synthesis of ionic liquids through solvent-free conditions has involved quinoxaline derivatives. These studies are relevant for green chemistry and environmental sustainability, as ionic liquids have various industrial applications, including as solvents and catalysts, with reduced environmental impact (Fringuelli et al., 2004).
Antitumor Activity and DNA Interaction Investigations into the antitumor activity of quinoxaline derivatives have highlighted the critical role of specific moieties in determining biological activity. These studies contribute to the development of novel anticancer drugs by providing insights into molecular interactions with DNA and cancer cells (Chilin et al., 2009).
Propriétés
IUPAC Name |
N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-13-6-5-7-14(10-13)21(26(2,24)25)12-18(23)20-11-17(22)19-15-8-3-4-9-16(15)20/h3-10H,11-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPPYFQDQUTGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)



![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)
![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)
![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)


![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5511519.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)


